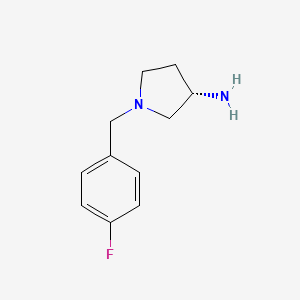
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine
Übersicht
Beschreibung
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, also known as FUBPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FUBPAM is a chiral compound with a molecular formula of C12H15FN2 and a molecular weight of 204.26 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization in Antibacterials
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine is utilized in the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are significant intermediates in preparing quinolone antibacterials. These compounds play a crucial role in developing effective antibacterial agents (Schroeder et al., 1992).
Role in Spin-Labelling Studies
In the field of spin-labelling, derivatives of (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, such as 2-Fluorophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls, have been synthesized for their use in NMR spectroscopy. These compounds serve as valuable reagents and synthons in spin-labelling studies, enhancing the scope of nuclear magnetic resonance imaging (Hankovszky et al., 1989).
Pyrrolidine Derivatives and Applications
Pyrrolidine, a core structure in (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, is foundational in synthesizing numerous biological molecules, including heme and chlorophyll. Pyrrolidine derivatives are often created through amination reactions and find applications in various sectors, including solvent production, medicinal chemistry, and the synthesis of conductive polymers (Anderson & Liu, 2000).
Catalytic Applications
Compounds containing pyrrolidine structures are also used in catalysis. For example, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine-based ligands have demonstrated efficacy in the catalytic dimerization of phenylacetylenes. These catalysts are pivotal in synthesizing complex organic compounds (Ge et al., 2009).
Hydrogen-Bond Basicity Research
In the study of hydrogen-bond basicity, derivatives of pyrrolidine, like (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine, have been analyzed for their ability to form hydrogen-bonded complexes. These studies contribute significantly to understanding intermolecular interactions in various chemical processes (Graton et al., 2001).
Synthesis of 1-Amino-Acridines
Pyrrolidine derivatives play a key role in synthesizing 1-amino-acridines, important compounds in medicinal chemistry. The aminobenzannulation methodology involving pyrrolidine has been effectively employed in synthesizing these compounds, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Belmont & Belhadj, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBNUZCWBALDMP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



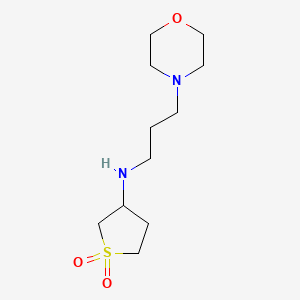
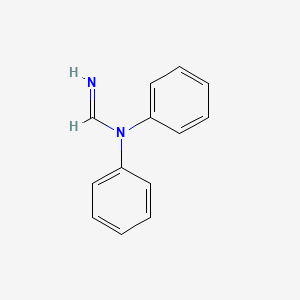
![N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3138411.png)
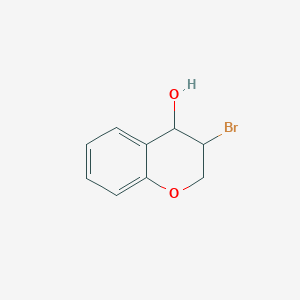
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)


![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)


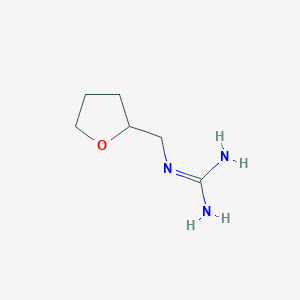
![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
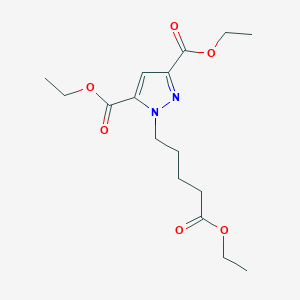
![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)